ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (EMTDQC) is an organic compound with a wide range of applications in the field of chemistry. It is a derivative of quinoline, a heterocyclic aromatic compound with a seven-membered ring structure. EMTDQC is a colorless, water-soluble solid with a molecular formula of C14H11F3NO3 and a molecular weight of 303.24 g/mol. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is not fully understood. However, it is believed that the compound acts as a ligand, forming complexes with metal ions. These metal complexes are believed to play a role in the synthesis of various pharmaceuticals and organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate are not fully understood. However, the compound has been shown to have some antifungal activity, suggesting that it may have some effect on the growth of fungi. In addition, ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has been shown to have some anti-inflammatory activity, suggesting that it may have some effect on the inflammatory process.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate in laboratory experiments is its ease of synthesis. The reaction is typically carried out at room temperature and the product can be easily isolated by filtration. However, there are some limitations to its use in laboratory experiments. For example, the compound is not stable in the presence of light and heat, and its solubility in water is limited.
Future Directions
There are numerous potential future directions for research involving ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and organic compounds. In addition, further research could be conducted into the development of new synthetic methods for the production of ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate and its derivatives. Finally, further research could be conducted into the development of new analytical methods for the identification and quantification of ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate and its derivatives.
Scientific Research Applications
Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is widely used in scientific research due to its versatility and ease of synthesis. It has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. It has also been used to synthesize various organic compounds, such as polymers and dyes. In addition, ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has been used in the synthesis of various metal complexes, such as those of copper and zinc.
properties
IUPAC Name |
ethyl 1-methyl-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-6-8(14(15,16)17)4-5-9(11)12(10)19/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYQPTIGYQTISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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